cis-2-(4-Fluoro-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-2-(4-Fluoro-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a benzoyl group that is further substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(4-Fluoro-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-fluoro-3,5-dimethylbenzoyl chloride from 4-fluoro-3,5-dimethylbenzoic acid using thionyl chloride or oxalyl chloride as reagents.
Cyclohexane Ring Formation: The benzoyl chloride intermediate is then reacted with cyclohexanone in the presence of a base such as sodium hydride or potassium tert-butoxide to form the corresponding benzoyl cyclohexanone.
Carboxylation: The final step involves the carboxylation of the benzoyl cyclohexanone using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-2-(4-Fluoro-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the benzoyl group to a hydroxyl group.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
cis-2-(4-Fluoro-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-(4-Fluoro-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
- cis-2-(4-Chloro-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
- cis-2-(4-Methyl-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Uniqueness
cis-2-(4-Fluoro-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
(1S,2R)-2-(4-fluoro-3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FO3/c1-9-7-11(8-10(2)14(9)17)15(18)12-5-3-4-6-13(12)16(19)20/h7-8,12-13H,3-6H2,1-2H3,(H,19,20)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZUYPUPARQAOZ-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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